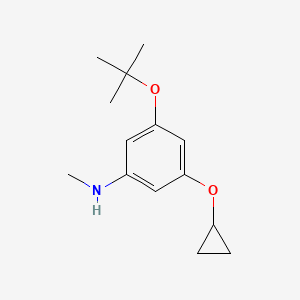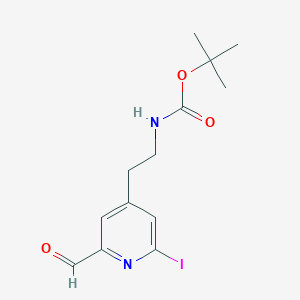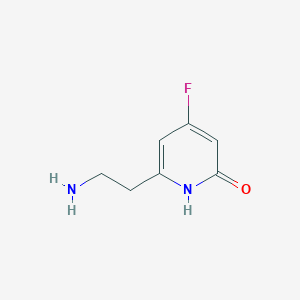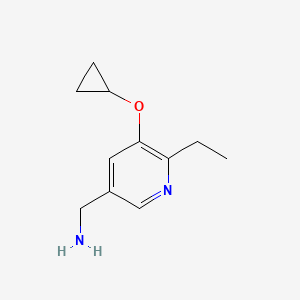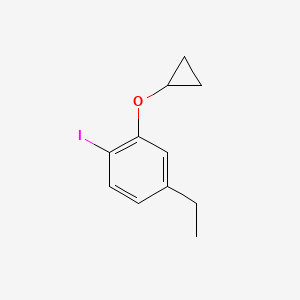
6-Chloro-5-cyclopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropoxy-N-methylnicotinamide typically involves the reaction of 6-chloronicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group. The resulting intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-5-cyclopropoxy-N-methylnicotinamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-methylnicotinamide: Shares the chloro and nicotinamide groups but lacks the cyclopropoxy group.
5-Cyclopropoxy-N-methylnicotinamide: Similar structure but without the chloro group.
Uniqueness
6-Chloro-5-cyclopropoxy-N-methylnicotinamide is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H11ClN2O2 |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
6-chloro-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(14)6-4-8(9(11)13-5-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,14) |
Clave InChI |
NLNLFFXTVVMQRA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(N=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


